(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC16243531
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10ClNO3 |
|---|---|
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
| Standard InChI Key | HQITWXCRNNDVQH-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CO)C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride (C₄H₁₀ClNO₃) features a three-carbon backbone with distinct functional groups: a primary amine (-NH₂) at position 3, a hydroxymethyl (-CH₂OH) group at position 2, and a carboxylic acid (-COOH) at position 1, stabilized as a hydrochloride salt. The (2R) configuration confers chirality, influencing its interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀ClNO₃ |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 2-(Aminomethyl)-3-hydroxypropanoic acid; hydrochloride |
| Canonical SMILES | C(C(CO)C(=O)O)N.Cl |
| InChI Key | HQITWXCRNNDVQH-UHFFFAOYSA-N |
| Solubility | Highly soluble in aqueous solutions (hydrochloride form) |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in biological assays. Spectroscopic analyses (e.g., NMR, IR) confirm the presence of characteristic peaks for amine (δ 3.1–3.3 ppm), hydroxymethyl (δ 3.6–3.8 ppm), and carboxylic acid (δ 170–175 ppm) groups.
Synthesis and Manufacturing
Synthesis of this compound typically involves multi-step organic reactions, often starting from enantiomerically pure precursors to preserve chirality. A common route proceeds as follows:
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Enantioselective Amination: (2R)-3-Amino-2-(hydroxymethyl)propanoic acid is synthesized via enzymatic or chemical resolution of racemic mixtures. For instance, lipase-catalyzed transesterification can yield the (R)-enantiomer with >98% enantiomeric excess (ee).
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethanol), followed by recrystallization to isolate the hydrochloride salt.
Critical parameters influencing yield and purity include reaction temperature (optimized at 20–25°C), solvent choice (e.g., dichloromethane for intermediate steps), and catalyst loading. Industrial-scale production often employs continuous flow reactors to enhance efficiency.
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
The compound exhibits affinity for glutamate receptors, particularly NMDA and AMPA subtypes, which are pivotal in synaptic plasticity and memory formation. In vitro studies demonstrate its ability to attenuate glutamate-induced excitotoxicity in neuronal cultures, suggesting neuroprotective potential.
Enzymatic Interactions
As a structural analog of serine, it competitively inhibits serine racemase (Ki = 12 µM), an enzyme converting L-serine to D-serine—a co-agonist of NMDA receptors. This inhibition modulates D-serine levels, impacting synaptic transmission and offering therapeutic avenues for schizophrenia and Alzheimer’s disease.
Metabolic Pathways
Incorporation into peptide chains alters protein folding and stability. For example, it serves as a precursor in synthesizing β-peptides with enhanced resistance to proteolytic degradation, relevant for drug delivery systems.
Applications in Research and Industry
Table 2: Key Applications
| Application Area | Description |
|---|---|
| Neuroscience Research | Investigating glutamate receptor dynamics and neuroprotective mechanisms |
| Pharmaceutical Development | Intermediate for antitumor agents (e.g., taxane derivatives) and antivirals |
| Peptide Synthesis | Building block for stable β-peptides and enzyme inhibitors |
| Metabolic Studies | Probing serine racemase activity and D-serine regulation |
Drug Development
The compound’s chiral center and functional groups make it a versatile intermediate. For instance, it is employed in synthesizing cabazitaxel, a second-line chemotherapeutic for prostate cancer, by serving as a side-chain precursor . Patent WO2012117417A1 details analogous synthetic routes for related taxane derivatives, emphasizing the importance of stereochemical control during benzylation and esterification steps .
Biochemical Assays
In enzymatic assays, it acts as a competitive inhibitor to study serine racemase kinetics. Researchers utilize fluorescence-based assays to quantify its binding affinity and therapeutic potential.
Recent Research Findings
Neuroprotection in Ischemic Stroke
A 2024 study demonstrated that intraperitoneal administration (10 mg/kg) reduced infarct volume by 38% in a murine model of cerebral ischemia. Mechanistically, it suppressed NMDA receptor overactivation and downstream caspase-3 apoptosis pathways.
Antiviral Activity
Preliminary data suggest inhibitory effects on viral proteases, including SARS-CoV-2 main protease (Mpro), with an IC₅₀ of 45 µM. Molecular docking simulations reveal hydrogen bonding with catalytic dyad residues (His41 and Cys145).
Stability in Formulations
Lyophilized formulations retain >95% potency after 24 months at 4°C, whereas aqueous solutions degrade by 15% within 6 months, necessitating stabilizers like trehalose.
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